molecular formula C16H13NO B11874458 4-Methyl-2-phenylisoquinolin-1(2H)-one CAS No. 89736-86-7

4-Methyl-2-phenylisoquinolin-1(2H)-one

Cat. No.: B11874458
CAS No.: 89736-86-7
M. Wt: 235.28 g/mol
InChI Key: FWJOXKVDUOYLSE-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylisoquinolin-1(2H)-one: is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by a phenyl group attached to the second position and a methyl group attached to the fourth position of the isoquinoline ring system. The presence of these substituents can significantly influence the chemical and physical properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the isoquinoline ring. The reaction conditions often require acidic catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroisoquinolines.

Scientific Research Applications

Chemistry: 4-Methyl-2-phenylisoquinolin-1(2H)-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical research.

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. Isoquinoline derivatives have been investigated for their anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways and targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    2-Phenylisoquinolin-1(2H)-one: Lacks the methyl group at the fourth position.

    4-Methylisoquinolin-1(2H)-one: Lacks the phenyl group at the second position.

    Isoquinolin-1(2H)-one: Lacks both the phenyl and methyl groups.

Uniqueness: The presence of both the phenyl and methyl groups in 4-Methyl-2-phenylisoquinolin-1(2H)-one makes it unique compared to its analogs. These substituents can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89736-86-7

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

4-methyl-2-phenylisoquinolin-1-one

InChI

InChI=1S/C16H13NO/c1-12-11-17(13-7-3-2-4-8-13)16(18)15-10-6-5-9-14(12)15/h2-11H,1H3

InChI Key

FWJOXKVDUOYLSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

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